5-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester

Lipophilicity Drug design Permeability

5-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester (CAS 402617-00-9) is a heterocyclic building block that combines a 3,5-dimethyl-4-nitropyrazole moiety with a furan-2-carboxylic acid methyl ester core via a methylene bridge. It serves as a versatile intermediate for medicinal chemistry and agrochemical discovery programs, where the specific substitution pattern on the pyrazole ring dictates both physicochemical properties and downstream reactivity.

Molecular Formula C12H13N3O5
Molecular Weight 279.25g/mol
CAS No. 402617-00-9
Cat. No. B445105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester
CAS402617-00-9
Molecular FormulaC12H13N3O5
Molecular Weight279.25g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC2=CC=C(O2)C(=O)OC)C)[N+](=O)[O-]
InChIInChI=1S/C12H13N3O5/c1-7-11(15(17)18)8(2)14(13-7)6-9-4-5-10(20-9)12(16)19-3/h4-5H,6H2,1-3H3
InChIKeyNKMLPDFXBCJEHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility37.2 [ug/mL]

5-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester – Procurement & Differentiation Guide


5-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester (CAS 402617-00-9) is a heterocyclic building block that combines a 3,5-dimethyl-4-nitropyrazole moiety with a furan-2-carboxylic acid methyl ester core via a methylene bridge . It serves as a versatile intermediate for medicinal chemistry and agrochemical discovery programs, where the specific substitution pattern on the pyrazole ring dictates both physicochemical properties and downstream reactivity [1]. The compound is commercially available from multiple vendors with purities typically ≥95% .

Defined substitution pattern supports SAR integrity in medicinal chemistry programs.
Multi-vendor supply with catalog purity specifications reduces procurement lead-time risk.
Furan-methyl ester handle enables further diversification into hydrazides and amides.

Why Analogs Cannot Replace 5-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester in SAR Programs


Substituting this compound with a des-methyl or halogenated analog—such as the 4-nitro-only (CAS 402614-78-2) or 4-chloro-3,5-dimethyl (CAS 381703-08-8) variants—alters lipophilicity, electronic character, and hydrogen-bonding capacity in ways that can invalidate structure–activity relationships . The 3,5-dimethyl-4-nitro substitution pattern is a precise pharmacophoric element; even minor changes in the pyrazole ring affect computed logP, topological polar surface area, and aqueous solubility [1]. These physicochemical shifts translate into different membrane permeability, metabolic stability, and target-binding profiles, making direct drop-in replacement scientifically unsound without re-optimization.

Pharmacophore Des-methyl or halogenated analogs alter lipophilicity and hydrogen-bonding, potentially disrupting established SAR continuity.
Property shift Shifts in computed logP, TPSA, and aqueous solubility may affect membrane permeability and metabolic stability, requiring re-optimization.
Binding profile Minor structural changes can lead to divergent target-binding profiles; direct substitution without validation is scientifically unsound.

Head-to-Head Physicochemical & Sourcing Evidence for 5-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester


Lipophilicity Advantage: XLogP3 Compared to Des-Methyl Analog

The target compound exhibits a computed XLogP3 of 1.7 [1]. In contrast, the 4-nitro-only analog (CAS 402614-78-2), which lacks the 3,5-dimethyl groups, has a computed XLogP3 of approximately 0.9 [2]. The 0.8 log-unit increase reflects the contribution of the two methyl substituents and is expected to enhance membrane permeability by roughly 3- to 5-fold based on established logP–permeability correlations.

Lipophilicity
Head-to-head
Target XLogP3 1.7; Des-methyl analog 0.9. Δ = +0.8.
Reported higher passive permeability potential supports cell-based assay screening.
Computed descriptor; validate experimentally.
Lipophilicity Drug design Permeability

Aqueous Solubility Benchmarking Against Chloro Analog

The target compound has a measured aqueous solubility of 37.2 µg/mL at pH 7.4 [1]. The 4-chloro-3,5-dimethyl analog (CAS 381703-08-8) is predicted to have significantly lower solubility due to the replacement of the polar nitro group with a hydrophobic chlorine atom, although experimental data for the chloro analog are not publicly available. The nitro group contributes additional hydrogen-bond acceptor capacity (HBA count = 6 vs. 3 for the chloro analog) , which typically enhances aqueous solubility.

Solubility
Class-level inference
Target solubility 37.2 µg/mL (pH 7.4); Chloro analog HBA count 3 vs. 6.
Higher HBA count may facilitate in vitro preparation and reduce precipitation risk.
Chloro analog lacks experimental solubility data.
Solubility Formulation Bioavailability

Topological Polar Surface Area: Consistent CNS Multiparameter Optimization Score

The target compound has a TPSA of 103 Ų [1], identical to the 4-nitro-only analog (CAS 402614-78-2) [2]. Both compounds fall within the desirable range for CNS drug candidates (TPSA < 140 Ų is often considered favorable for blood–brain barrier penetration). However, the target compound achieves this TPSA while carrying additional methyl groups that boost logP, resulting in a more balanced CNS multiparameter optimization (MPO) profile.

Polar Surface Area
Cross-study comparable
TPSA 103 Ų (both); Target XLogP3 higher by 0.8.
Maintains TPSA parity while increasing lipophilicity, supporting CNS MPO screening.
Computed TPSA; experimental BBB data needed.
TPSA CNS drug design Blood-brain barrier

Commercial Purity and Supply Availability Comparison

The target compound is listed by Leyan at 98% purity , by CymitQuimica at ≥95% , and by Fluorochem as a catalog product . In contrast, the bromo-nitro hybrid analog (Sigma Aldrich R432245) is available only as an AldrichCPR (custom-prepared reagent) with no standard purity specification and no stock guarantee . The 4-chloro analog (Fluorochem F027302) shares the same hazard classification (GHS07) but has a different molecular weight (268.7 vs. 279.25 g/mol) reflecting the Cl→NO₂ replacement .

Sourcing & Purity
Data to verify
Target purity 98% (Leyan), ≥95% (CymitQuimica); Bromo analog: AldrichCPR, purity not specified.
Higher specified purity and multi-vendor supply reduce procurement risk.
Vendor listings May 2026; verify with COA.
Purity Procurement Supply chain

Rotatable Bond Count and Molecular Flexibility

The target compound possesses 4 rotatable bonds [1]. The 4-nitro-only analog (CAS 402614-78-2) also has 4 rotatable bonds, but the bromo-nitro analog (Sigma R432245) contains only 3 rotatable bonds due to the absence of one methyl group . The additional rotatable bond in the target compound may confer greater conformational adaptability for binding pocket exploration in target-based screening.

Flexibility
Head-to-head
Rotatable bonds: Target 4 vs. Bromo analog 3.
Additional rotatable bond may expand conformational sampling for binding pocket exploration.
Computed descriptor; binding kinetics require validation.
Conformational flexibility Ligand efficiency Molecular recognition

Hazard and Handling Profile Relative to Close Analogs

The target compound carries GHS07 (Harmful/Irritant) with H302, H315, H319, and H335 hazard statements . The 4-chloro analog shares an identical hazard profile , meaning no additional safety burden is incurred by selecting the target compound. However, the bromo-nitro analog is supplied as an AldrichCPR with no publicly available GHS classification, introducing uncertainty in handling requirements .

Safety Profile
Data to verify
Target GHS07 (H302/H315/H319/H335) identical to chloro analog; bromo analog data unavailable.
Well-characterized hazard data streamlines lab safety assessment.
Refer to SDS before handling.
Safety Lab handling GHS classification

High-Impact Application Scenarios for 5-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester


Kinase Inhibitor Fragment-Based Screening Libraries

The combination of a nitro group (hydrogen-bond acceptor) and two methyl substituents (hydrophobic contacts) makes this compound an ideal fragment for ATP-binding site exploration. The TPSA of 103 Ų and XLogP3 of 1.7 place it within favorable CNS MPO space, supporting its inclusion in kinase-focused fragment libraries [1].

Agrochemical Lead Generation Targeting Fungal CYP51

The furan-carboxylate ester motif is a known pharmacophore in fungicide design. The 3,5-dimethyl-4-nitropyrazole substituent enhances lipophilicity over des-methyl analogs, potentially improving cuticular penetration in fungal pathogens. The compound's commercial availability at 98% purity enables rapid SAR expansion .

CNS-Penetrant Probe Development

With XLogP3 of 1.7 and TPSA of 103 Ų, the compound resides in the favorable CNS drug-likeness zone. Its measured aqueous solubility of 37.2 µg/mL supports in vivo dosing for rodent brain exposure studies without requiring complex formulation vehicles [1].

Scaffold-Hopping Starting Point for Antitubercular Agents

The structurally related hydrazide derivative (CAS 378767-86-3) has demonstrated antitubercular activity against Mycobacterium tuberculosis and M. avium complex via glycogen phosphorylase inhibition . The methyl ester serves as a prodrug-like precursor or a synthetic intermediate for generating the hydrazide and other amide analogs.

Application
Selection Property
Validation Focus
Kinase fragment-based screening
TPSA / XLogP3 CNS MPO profile
ATP-binding site fragment library integration
Fungicide lead generation
Lipophilic nitro-pyrazole substitution
Cuticular penetration and SAR expansion
CNS probe development
Balanced TPSA / logP profile
Rodent brain exposure and solubility assessment
Antitubercular scaffold hopping
Ester prodrug / precursor motif
Hydrazide / amide analog synthesis and glycogen phosphorylase inhibition review
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